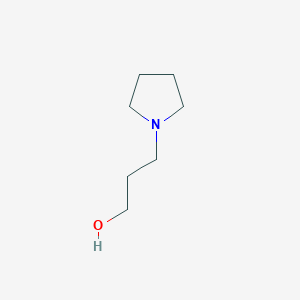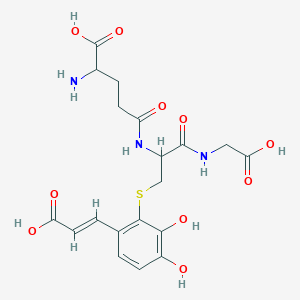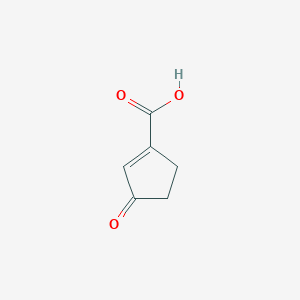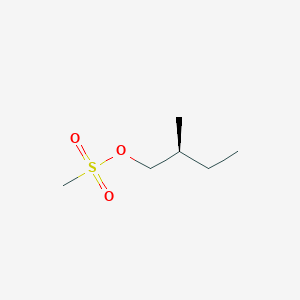
1-吡咯烷基丙醇
概述
描述
1-Pyrrolidinepropanol (1-PP) is an organic compound belonging to the family of cyclic amines. It is a colorless liquid with a slightly sweet odor and a boiling point of 131°C. 1-PP has attracted considerable attention in recent years due to its potential applications in the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent for various scientific research applications.
科学研究应用
Medicinal Chemistry: Pyrrolidine as a Versatile Scaffold
The pyrrolidine ring is a common feature in medicinal chemistry due to its non-planarity and ability to contribute to the stereochemistry of molecules. It’s used to obtain compounds for treating human diseases, with the possibility to efficiently explore the pharmacophore space .
Drug Design: Enhancing Pharmacokinetic Properties
1-Pyrrolidinepropanol derivatives are used to modify physicochemical parameters of drug candidates, aiming to improve their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles .
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of bioactive molecules. It’s involved in ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, such as proline derivatives .
Anticholinergic Therapeutics
As an example, Procyclidine, a derivative of 1-Pyrrolidinepropanol, is used as an anticholinergic agent and exhibits therapeutic effects against Parkinson’s disease and schizophrenia .
Neuropharmacology: Receptor Interaction
1-Pyrrolidinepropanol and its derivatives interact with various receptors, including muscarinic, N-methyl-D-aspartate (NMDA) glutamine, and nicotinic acetylcholine receptors, which can be leveraged in the treatment of neurological disorders .
Chemical Biology: Enantioselective Binding
The stereogenicity of carbons in the pyrrolidine ring allows for different biological profiles of drug candidates due to the different binding modes to enantioselective proteins, which is crucial in the development of selective therapeutics .
作用机制
- Pyrrolidine alkaloids are a group of naturally occurring nitrogen-containing compounds found in bacteria, fungi, plants, and animals. They exhibit diverse pharmacological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities .
Target of Action
属性
IUPAC Name |
3-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-7-3-6-8-4-1-2-5-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJQROKRSPSLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173433 | |
| Record name | 1-Pyrrolidinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidinepropanol | |
CAS RN |
19748-66-4 | |
| Record name | 1-Pyrrolidinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19748-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinepropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019748664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolidinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-Pyrrolidinyl)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How have computational methods been used to study Procyclidine?
A1: Computational studies have investigated how Procyclidine interacts with fullerene (C60) and its halogenated derivatives [, ]. These studies used computational chemistry methods to model the binding of Procyclidine to modified C60 molecules. By analyzing factors like orbital interactions and bond strengths, these studies aim to understand how structural changes to C60 could impact its potential as a carrier for Procyclidine delivery.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)







